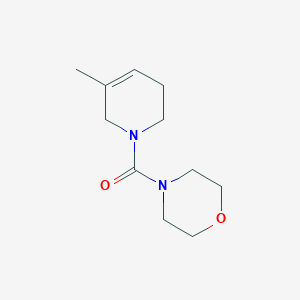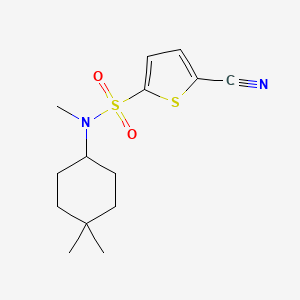
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone, also known as MMV008138, is a small molecule inhibitor that has been developed for the treatment of malaria. It is a promising drug candidate that has shown efficacy against multiple strains of the malaria parasite, including drug-resistant strains.
Mécanisme D'action
The exact mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to target the Plasmodium falciparum proteasome, which is essential for the survival of the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to have low toxicity in both in vitro and in vivo studies. It does not affect the viability of human cells at concentrations that are effective against the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone for lab experiments is its specificity for the malaria parasite. It does not affect the growth of other human pathogens or normal human cells. This makes it an ideal tool for studying the biology of the malaria parasite. However, one limitation of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the development and application of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. One direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone in more detail, to better understand its interaction with the malaria parasite proteasome. Additionally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be tested in combination with other anti-malarial drugs to improve its efficacy and reduce the risk of drug resistance. Finally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be evaluated for its potential use in other parasitic diseases, such as leishmaniasis and trypanosomiasis.
Méthodes De Synthèse
The synthesis of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone involves a series of chemical reactions that start with the condensation of 2-acetylpyridine with morpholine in the presence of a base to form the intermediate product. The intermediate is then reacted with methyl isocyanate in the presence of a catalyst to form the final product, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. The overall yield of the synthesis is approximately 25%.
Applications De Recherche Scientifique
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been extensively studied for its anti-malarial properties. It has been shown to inhibit the growth of multiple strains of the malaria parasite, including drug-resistant strains, in both in vitro and in vivo studies. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have synergistic effects when combined with other anti-malarial drugs, such as artemisinin.
Propriétés
IUPAC Name |
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10-3-2-4-13(9-10)11(14)12-5-7-15-8-6-12/h3H,2,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSPDJZMSYYJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)


![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)